molecular formula C24H25NO3 B2555587 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide CAS No. 1396852-68-8

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2555587
CAS No.: 1396852-68-8
M. Wt: 375.468
InChI Key: HWWKNLVDDDUGQX-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl group, a hydroxypropyl group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the hydroxypropyl group: This step involves the reaction of the biphenyl compound with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl derivative.

    Attachment of the methoxyphenyl group: This can be done through an acylation reaction using 3-methoxybenzoyl chloride and the hydroxypropyl biphenyl compound in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups may facilitate binding to proteins or enzymes, while the hydroxypropyl group can enhance solubility and bioavailability. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide
  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)propionamide

Uniqueness

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both biphenyl and methoxyphenyl groups allows for versatile interactions with biological targets, while the hydroxypropyl group enhances solubility and reactivity.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-24(27,17-25-23(26)16-18-7-6-10-22(15-18)28-2)21-13-11-20(12-14-21)19-8-4-3-5-9-19/h3-15,27H,16-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWKNLVDDDUGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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